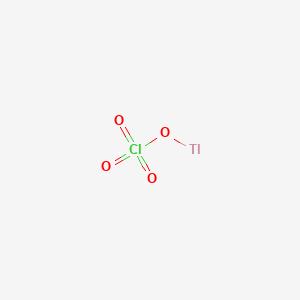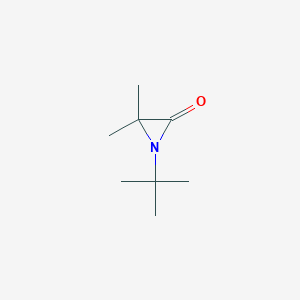
Benzoic acid, 2-(4-nonylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(4-nonylbenzoyl)-, also known as NBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBA is a derivative of benzoic acid and is commonly used as a photo-initiator in polymerization reactions.
Wirkmechanismus
Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The mechanism of action involves the formation of excited states of Benzoic acid, 2-(4-nonylbenzoyl)-, followed by electron transfer reactions that lead to the formation of free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers with unique properties.
Biochemische Und Physiologische Effekte
Benzoic acid, 2-(4-nonylbenzoyl)- has been shown to have low toxicity and is not considered to be harmful to human health. However, its long-term effects on human health are not well understood, and further studies are required to determine its safety profile. Benzoic acid, 2-(4-nonylbenzoyl)- has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of antimicrobial coatings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzoic acid, 2-(4-nonylbenzoyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-. One potential area of research is the development of new applications for Benzoic acid, 2-(4-nonylbenzoyl)- in materials science, nanotechnology, and biomedicine. Another area of research is the optimization of the synthesis method to improve the yield and purity of Benzoic acid, 2-(4-nonylbenzoyl)-. Additionally, further studies are required to determine the long-term effects of Benzoic acid, 2-(4-nonylbenzoyl)- on human health and the environment.
Conclusion:
In conclusion, Benzoic acid, 2-(4-nonylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity. Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by generating free radicals that initiate polymerization reactions. Benzoic acid, 2-(4-nonylbenzoyl)- has low toxicity and has been shown to have antimicrobial properties. However, further studies are required to determine its safety profile and long-term effects on human health and the environment. There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-, including the development of new applications and the optimization of the synthesis method.
Synthesemethoden
The synthesis of Benzoic acid, 2-(4-nonylbenzoyl)- involves the reaction of nonylphenol with benzoic anhydride under acidic conditions. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(4-nonylbenzoyl)- has been extensively studied for its potential applications in various scientific fields. In materials science, Benzoic acid, 2-(4-nonylbenzoyl)- is used as a photo-initiator in polymerization reactions, leading to the formation of polymers with unique properties. In the field of nanotechnology, Benzoic acid, 2-(4-nonylbenzoyl)- has been used to synthesize gold nanoparticles with controlled morphology and size. Benzoic acid, 2-(4-nonylbenzoyl)- has also been studied for its potential use in the development of photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
13936-29-3 |
|---|---|
Produktname |
Benzoic acid, 2-(4-nonylbenzoyl)- |
Molekularformel |
C23H28O3 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
InChI-Schlüssel |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Andere CAS-Nummern |
13936-29-3 |
Synonyme |
2-(4-Nonylbenzoyl)benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)










![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)